molecular formula C10H12N2O3 B1207804 Acetamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 6270-07-1

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

Cat. No. B1207804
CAS RN: 6270-07-1
M. Wt: 208.21 g/mol
InChI Key: DIRUSBMKFDPKDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, involves several steps, including reduction, acetylation, ethylation, and condensation. Improvements in the synthesis process have been reported, such as using potassium hydroxide and acetone as solvent and bromoethane as the ethylating reagent, which simplifies operations and reduces costs while achieving high yields and purity (Gong Fenga, 2007). Another approach involves the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis, demonstrating an efficient and sustainable method (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

Molecular structure and docking analysis studies reveal insights into the anticancer properties of synthesized compounds related to Acetamide, N-[2-(4-nitrophenyl)ethyl]-. These studies highlight the importance of structural elements in determining biological activity, as seen in the orthorhombic crystal system of certain derivatives (G. Sharma et al., 2018).

Chemical Reactions and Properties

Research on the catalytic hydrogenation for the green synthesis of related compounds shows the development of novel catalysts that offer high activity, selectivity, and stability for the hydrogenation process. This represents an environmentally friendly and cost-effective approach to producing key intermediates for azo disperse dyes (Zhang Qun-feng, 2008).

Physical Properties Analysis

Studies on the solvatochromism of heteroaromatic compounds, including derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, explore the effects of bifurcate hydrogen bond on IR spectrum and dipole moment in solution. These findings contribute to our understanding of the solvation dynamics and molecular interactions of these compounds (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The exploration of electronic and biological interactions of Acetamide derivatives with polar liquids provides insights into the structural parameters, electron behavior, and biological properties of these compounds. This research helps in understanding the reactivity and potential applications of these compounds in pharmaceuticals (G. Bharathy et al., 2021).

Scientific Research Applications

  • Summary of the Application : This compound has been used in studies related to the analgesic use of 4-alkoxyacetanilides . The research is focused on understanding the biotransformation of 4-alkoxy-acetanilides and their reactions with cellular oxidants .
  • Methods of Application : The compound was synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent . Single crystals grown from aqueous solution were analyzed by X-ray diffraction .
  • Results or Outcomes : The study found that 4-hydroxyacetanilide forms nitrated and chlorinated products along with varying amounts of dimers when reacted with HOCl/ OCl and PN/CO2 under physiologically relevant conditions .

Safety And Hazards

Safety and hazard information for “Acetamide, N-[2-(4-nitrophenyl)ethyl]-” can be found in databases like PubChem . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUSBMKFDPKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064189
Record name Acetamide, N-[2-(4-nitrophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

CAS RN

6270-07-1
Record name N-(2-(p-Nitrophenyl)ethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6270-07-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59178
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Record name 6270-07-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[2-(4-nitrophenyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[2-(4-nitrophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-NITROPHENYLETHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T15CQL50WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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